2,5-Diethyl-3-methylpyrazine-d3
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Overview
Description
2,5-Diethyl-3-methylpyrazine-d3 is a deuterated compound, specifically a labeled version of 2,5-Diethyl-3-methylpyrazine. It is often used in scientific research due to its stable isotope labeling, which makes it valuable for tracing and quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-3-methylpyrazine-d3 typically involves the deuteration of 2,5-Diethyl-3-methylpyrazine. This process can be achieved through various chemical reactions that introduce deuterium atoms into the compound. One common method involves the reaction of 3,4-hexanedione with propanediamine in the presence of a base, followed by oxidation and dehydrogenation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include additional purification steps such as distillation or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethyl-3-methylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,5-Diethyl-3-methylpyrazine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism of action of 2,5-Diethyl-3-methylpyrazine-d3 involves its incorporation into various molecular pathways due to its deuterium labeling. This labeling allows researchers to track the compound’s interactions and transformations within biological systems. The molecular targets and pathways involved include metabolic enzymes and transport proteins that facilitate the compound’s movement and conversion within cells .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: A non-deuterated analog with similar chemical properties but without the stable isotope labeling.
2,3-Diethyl-5-methylpyrazine: Another pyrazine derivative with different substitution patterns.
Tetramethylpyrazine: A related compound with four methyl groups instead of ethyl and methyl groups.
Uniqueness
2,5-Diethyl-3-methylpyrazine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and quantitation in various studies, making it a valuable tool in fields such as drug development and metabolic research .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
153.24 g/mol |
IUPAC Name |
2,5-diethyl-3-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3/i3D3 |
InChI Key |
RJIREWQSLPRZFG-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC(=CN=C1CC)CC |
Canonical SMILES |
CCC1=CN=C(C(=N1)C)CC |
Origin of Product |
United States |
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